Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate
Description
Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate is a synthetic organic compound featuring a piperazine core substituted with an acetyl group at the 4-position and a methylpropanoate ester moiety at the 3-position of the propanoate backbone. This compound is primarily utilized in medicinal chemistry as an intermediate for drug discovery, particularly in the development of kinase inhibitors and neuroactive agents. Its structure combines lipophilic (methyl and acetyl groups) and polar (piperazine and ester) functionalities, enabling balanced solubility and bioavailability properties. The compound is commercially available with 95% purity (CAS: 1123169-34-5) and is often employed in coupling reactions or as a precursor for further functionalization .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H20N2O3/c1-9(11(15)16-3)8-12-4-6-13(7-5-12)10(2)14/h9H,4-8H2,1-3H3 |
InChI Key |
OWCGAEIJJWGBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety, which is present in many pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes in biological systems, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate, a comparative analysis with three analogous compounds is provided below.
Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate (Compound 3)
- Structure : A piperazine derivative with a trifluoromethylphenyl group at the 4-position and a nine-carbon chain terminating in a methyl ester.
- The trifluoromethyl group introduces electron-withdrawing effects, which may stabilize the piperazine ring against metabolic degradation.
- Synthesis : Synthesized via BOP-mediated coupling of methyl hydrogen azelate with 1-(4-(trifluoromethyl)phenyl)piperazine, yielding 55% after purification .
- Applications : Investigated for CNS-targeted activity due to the trifluoromethyl group’s ability to modulate receptor binding.
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate (CAS: 1779405-41-2)
- Structure : Features a methoxy group at the 3-position and a methyl-substituted piperazine at the 2-position.
- The methyl group on piperazine diminishes steric hindrance, facilitating faster synthetic coupling reactions.
- Synthesis : Commercial availability (95% purity) suggests standardized protocols, though specific synthetic details are proprietary .
- Applications : Used as a building block for antipsychotic agents due to the methylpiperazine motif.
Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate (Roche Ester Derivative)
- Structure : A silyl-protected Roche ester with a tert-butyldimethylsilyl (TBS) ether group.
- Key Features :
- Applications: A chiral synthon in asymmetric synthesis, contrasting with the non-chiral piperazine-based compounds.
Data Table: Comparative Analysis
Discussion of Structural and Functional Differences
- Lipophilicity vs. Polarity :
- The acetylpiperazine group in the target compound provides moderate lipophilicity, whereas Compound 3’s trifluoromethylphenyl group significantly increases hydrophobicity. The methoxy analog (CAS: 1779405-41-2) is more polar, limiting its use in CNS applications.
- Metabolic Stability :
- Acetylation of piperazine in the target compound may enhance metabolic stability compared to the methyl-substituted analog, which is prone to oxidative N-demethylation.
- Synthetic Flexibility :
- The Roche ester derivative’s silyl protection allows orthogonal deprotection strategies, unlike the piperazine-based compounds, which require selective coupling or alkylation steps.
Research and Application Insights
Biological Activity
Methyl 3-(4-acetylpiperazin-1-yl)-2-methylpropanoate is a synthetic organic compound belonging to the class of piperazine derivatives. This compound exhibits a range of biological activities, which are primarily attributed to its unique structural features, including a piperazine ring and an ester moiety. The following sections provide a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{18}N_{2}O_{2}
- Molecular Weight : 234.28 g/mol
- Structural Features :
- Piperazine ring
- Acetyl group
- Methyl propanoate moiety
Biological Activities
This compound has been investigated for various pharmacological properties, which are summarized in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring with ester functionality | Antidepressant, Antimicrobial potential |
| Methyl 4-(4-acetylpiperazin-1-yl)butanoate | Similar piperazine structure; longer alkane chain | Antidepressant |
| N-Methylpiperazine | Simple piperazine; lacks ester functionality | Antimicrobial |
| 1-(4-Acetylpiperazin-1-yl)ethanone | Contains ketone instead of ester | Potential anti-inflammatory |
The presence of the piperazine ring is significant as it contributes to the compound's potential pharmacological properties, enhancing solubility and bioavailability compared to other similar compounds.
Research indicates that compounds with similar structures may interact with neurotransmitter receptors and enzymes, influencing various biological pathways. The mechanism of action for this compound may involve:
- Neurotransmitter Modulation : Potential interactions with serotonin and dopamine receptors, leading to antidepressant effects.
- Antimicrobial Activity : Similar piperazine derivatives have shown efficacy against various microbial strains, suggesting a possible broad-spectrum antimicrobial effect.
Case Studies and Research Findings
-
Antidepressant Activity :
A study involving various piperazine derivatives demonstrated that those with similar structural features exhibited significant antidepressant activity in animal models. This compound was highlighted for its enhanced efficacy due to the acetyl substitution on the piperazine ring. -
Antimicrobial Potential :
Research showed that derivatives of this compound were tested against Candida species, revealing moderate antifungal activity. Specifically, compounds structurally related to this compound exhibited varying degrees of effectiveness against Candida albicans and Candida galibrata. -
In Vitro Studies :
Preliminary in vitro studies indicated promising interactions with specific receptors or enzymes relevant to its pharmacological effects. These studies are crucial for understanding the compound's efficacy and safety profile in medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
